9'''-Methyl salvianolate B
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Overview
Description
9’‘’-Methyl salvianolate B is an active constituent in the ethanol extract of Radix Salviae Miltiorrhizae . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Salvia miltiorrhiza and can be used for cardiovascular and cerebrovascular diseases .
Synthesis Analysis
The synthesis of 9’‘’-Methyl salvianolate B involves various chromatographic techniques including silica gel, Sephadex LH-20, and reversed-phase HPLC . The resultant bromide is reacted with triphenyl phosphine in anhydrous MeCN at 80 °C .Molecular Structure Analysis
The molecular structure of 9’‘’-Methyl salvianolate B is analyzed using spectroscopic data . The molecular weight is 732.64 and the molecular formula is C37H32O16 .Chemical Reactions Analysis
The chemical reactions of 9’‘’-Methyl salvianolate B involve multiple cell signaling pathways . It inhibits tumor growth and metastasis .Physical And Chemical Properties Analysis
9’‘’-Methyl salvianolate B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications
Cardiovascular Health
Salvianolic acids, including 9'-Methyl salvianolate B, have shown promising effects in cardiovascular health. Studies indicate their role in inhibiting platelet activation, a key factor in thrombotic diseases. For instance, salvianolic acid B has been found to potentiate the antiplatelet effects of standard dual antiplatelet therapy in patients with acute coronary syndrome, acting through mechanisms such as phosphodiesterase inhibition and P2Y12 receptor antagonism (Liu et al., 2014). Furthermore, it reduces atrial fibrillation and atrial interstitial fibrosis in post-myocardial infarction rats, likely through modulating TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways (Qiu et al., 2018).
Anti-inflammatory and Anti-fibrotic Effects
Salvianolic acids exhibit anti-inflammatory properties by modulating various signaling pathways. For example, salvianolic acid B attenuates the expression and activity of MMP-2 and MMP-9, enzymes involved in tissue remodeling and fibrosis, in both animal models and cellular studies (Lin et al., 2007). Such effects suggest a potential therapeutic role in atherosclerosis and other fibrotic diseases.
Neuroprotection
Research also points to the neuroprotective effects of salvianolic acids. They have been studied for their potential to protect against ischemia-reperfusion-induced brain injuries, possibly through antioxidative mechanisms that involve scavenging free radicals and improving energy metabolism (Chen et al., 2000).
Pharmacokinetic Studies
Pharmacokinetic studies, such as those exploring the bioavailability of salvianolic acid B in animals, provide crucial insights into its absorption and systemic availability, which is fundamental for translating these findings into clinical applications (Wu et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-NQBFDTSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9'''-Methyl salvianolate B |
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